6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
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Overview
Description
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrazolo[3,2-b][1,3]oxazine core with a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,2-b][1,3]oxazine ring system. One common approach is the cyclization of appropriately substituted pyrazoles with suitable reactants under acidic or basic conditions[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-. The fluorination at the 6th position can be achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: Reduction reactions can be performed on the fluorinated ring system to introduce different functional groups.
Substitution: The fluorine atom can be substituted with other groups, altering the compound's properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Amides and Esters: Resulting from the oxidation of the carboxylic acid group.
Fluorinated Derivatives: Produced by substituting the fluorine atom with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: 6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its fluorinated structure may enhance the bioavailability and stability of drugs, making it an attractive option for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and selectivity, contributing to its efficacy.
Comparison with Similar Compounds
6-Hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid: Similar core structure but with a hydroxyl group instead of a fluorine atom.
Ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate: An ester derivative of the compound.
Uniqueness: 6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid stands out due to its fluorinated structure, which can impart unique chemical and biological properties compared to its non-fluorinated counterparts. The presence of the fluorine atom can enhance the compound's stability, reactivity, and binding affinity, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
2694735-34-5 |
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Molecular Formula |
C7H7FN2O3 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
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